molecular formula C16H21FN2O2 B12272316 tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

Cat. No.: B12272316
M. Wt: 292.35 g/mol
InChI Key: LFGCUOHXIIZDSF-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a fused indeno-pyrrole scaffold, a tert-butyl carbamate protecting group, and substituents including a fluorine atom at position 4 and an amino group at position 7. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating bioavailability and target binding . This article compares its properties, reactivity, and applications with structurally related analogs.

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

tert-butyl 4-amino-8-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

InChI

InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-10-11(8-19)14(18)9-5-4-6-12(17)13(9)10/h4-6,10-11,14H,7-8,18H2,1-3H3

InChI Key

LFGCUOHXIIZDSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C=CC=C3F

Origin of Product

United States

Preparation Methods

Structural Information

tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate belongs to the indenopyrrole class of compounds with several characteristic structural features:

  • Molecular Formula: C16H21FN2O2
  • Molecular Weight: 292.35 g/mol
  • CAS Numbers: 1263177-91-8 and 1824557-05-2 (different registrations based on stereochemical specifications)
  • Standard InChI: InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-10-11(8-19)14(18)9-5-4-6-12(17)13(9)10/h4-6,10-11,14H,7-8,18H2,1-3H3
  • Standard InChIKey: LFGCUOHXIIZDSF-UHIISALHSA-N

General Synthetic Approaches for Indenopyrrole Frameworks

Multi-Component Reaction Strategies

The indenopyrrole scaffold at the core of the target compound can be constructed using multi-component reaction strategies involving 1,3-dicarbonyl compounds, amines, and activated carbonyl components. For structurally related indeno[1,2-b]pyrrole systems, a green and efficient three-component reaction has been documented with the following general procedure:

  • A mixture of equimolar amounts of a 1,3-dicarbonyl compound (0.5 mmol) and an appropriate amine (0.5 mmol) is stirred in ethanol at room temperature for 1 hour
  • A third component such as ninhydrin or acenaphthenequinone (0.5 mmol) is added
  • The reaction continues at room temperature for an additional 1.5-2 hours
  • The mixture is poured into cold water, and the precipitate is collected by filtration
  • The product is purified by recrystallization from ethanol

This approach typically provides high yields (84-94%) under mild conditions, making it environmentally benign and operationally simple.

Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis

For tetrahydroindeno[1,2-b]pyrrole-3-carboxylate derivatives, which share structural similarities with the target compound, the following procedure has been effective:

  • A mixture of 5-amino-2-mercapto benzimidazole (1 mmol) and a 1,3-dicarbonyl compound (1 mmol) is stirred in ethanol (20 ml) with 10 mol% ceric ammonium nitrate (CAN) at 70°C for 10 minutes
  • An activated carbonyl compound (1 mmol) is added slowly
  • The reaction mixture continues stirring for 20 minutes
  • After completion (monitored by TLC), the mixture is poured into ice-cold water
  • The precipitated solid is filtered and recrystallized from ethyl acetate

This method demonstrates high efficiency in a one-pot, three-component reaction format that could potentially be adapted for the target compound by selecting appropriate fluorinated precursors.

Dearomative Approach for Fused Indoline Systems

A diastereoselective synthesis approach for indoline- and pyrrole-embedded compounds has been developed using a dearomative indole C3-alkylation followed by intramolecular iminium trapping cascade reaction. This strategy employs:

  • NaOtBu/Et3B combination to direct intermolecular alkylation regioselectively at the indole C3 position
  • Leveraging pyrrole nucleophilicity for concomitant aza-Friedel–Crafts ring closure
  • Achieving excellent yields and chemo-, regio-, and diastereoselectivities

This method is particularly valuable for establishing the stereochemical configuration required in the target compound.

Specific Synthetic Methods for Fluorinated Indenopyrrole Derivatives

Halogenation Strategies for Pyrrole Derivatives

For introducing fluorine at specific positions, selective halogenation of pyrrole derivatives has been documented. A representative procedure involves:

  • Stirring a pyrrole derivative (9.44 mmol) with N-chlorosuccinimide (9.44 mmol) in dichloromethane (9.0 mL) at room temperature overnight
  • Partitioning the reaction mixture between EtOAc (50 mL) and water (50 mL)
  • Washing the organic layer with water and brine, followed by drying over Na2SO4
  • Concentrating and recrystallizing the residue from dichloromethane

While this example demonstrates chlorination rather than fluorination, similar principles could be applied using appropriate fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

POCl3-Mediated One-Pot Transformations

For the preparation of substituted indeno[1,2-b]pyrrole derivatives, a POCl3-mediated one-pot protocol has been developed:

  • A mixture of starting material (1.0 mmol) and POCl3 (1.3 mmol, 0.12 cc) in DMF (2 mL) is heated at 60°C for 0.25-7 hours (monitored by TLC)
  • Water (50 mL) is added, and the mixture is stirred at 60°C for 24 hours
  • The precipitate is filtered and purified by preparative thin-layer chromatography

This method has achieved yields of up to 74% for methyl 2-(chloromethyl)-4-oxo-1-phenyl-1,4-dihydroindeno[1,2-b]pyrrole-3-carboxylate derivatives.

Zr-Catalyzed Synthesis of Heterocyclic Compounds

Zirconium-catalyzed synthesis has proven effective for preparing complex heterocyclic systems, including pyrrole derivatives:

  • Using ZrOCl2·8H2O (10 mol%) as the preferred catalyst
  • Conducting reactions in THF/H2O (2:1) solution at room temperature for 6 hours
  • Achieving yields of up to 88% for the target structures

The catalytic activity of ZrOCl2·8H2O often surpasses other Lewis acids, including ZrCl4, making it particularly valuable for sensitive transformations.

Proposed Synthetic Routes for this compound

Route A: Multi-Component Assembly with Fluorinated Precursors

Based on established multi-component methodologies, a potential synthetic route involves:

  • Selection of an appropriately fluorinated indanone or related building block
  • Reaction with a 1,3-dicarbonyl component and an amine source under optimized conditions
  • Construction of the tetrahydroindeno[1,2-c]pyrrole core structure
  • Introduction of the tert-butyloxycarbonyl (Boc) protecting group at the pyrrole nitrogen
  • Stereoselective reduction to establish the required (3aR,8S,8aR) configuration

This approach benefits from its convergent nature but may require careful optimization to achieve the desired regio- and stereoselectivity.

Route B: Functionalization of Preformed Indenopyrrole Core

An alternative strategy involves:

  • Synthesis of an unfunctionalized indenopyrrole core structure
  • Regioselective fluorination at the 4-position using selective fluorinating reagents
  • Introduction of the amino functionality at the 8-position through appropriate transformations
  • N-protection with a Boc group using standard conditions
  • Stereochemical adjustment to achieve the desired configuration

Optimized Reaction Conditions and Parameters

Solvent Selection

Table 2: Solvent Selection for Key Synthetic Steps

Synthetic Step Recommended Solvents Conditions References
Multi-component assembly Ethanol Room temperature, 2-4 h
Fluorination Dichloromethane 0°C to r.t., overnight
Boc protection THF, acetonitrile, DCE 0-25°C, 15-90 min
Zr-catalyzed transformations THF/H2O (2:1) Room temperature, 6 h
POCl3-mediated reactions DMF 60°C, 0.25-7 h

Catalyst and Reagent Selection

Table 3: Key Catalysts and Reagents

Reagent/Catalyst Application Typical Loading Effect on Yield References
ZrOCl2·8H2O Pyrrole formation 10 mol% Up to 88% yield
Ceric ammonium nitrate (CAN) Multi-component reactions 10 mol% Enhances rate and yield
N-Fluorinating agents (NFSI, Selectfluor) Selective fluorination 1.0-1.5 equiv Varies by substrate Based on
(Boc)2O N-protection 1.5-2.0 equiv High yields
Tertiary amines (TEA, DIPEA) Bases for protection 1.0-3.0 equiv Enhances reaction rate

Critical Reaction Parameters

Table 4: Critical Parameters for Successful Synthesis

Parameter Optimal Range Considerations References
Temperature Room temp. to 70°C Higher temps for challenging cyclizations
Reaction time 0.5-24 hours Longer times for complete conversion
Catalyst loading 5-20 mol% Higher loading may promote side reactions
pH conditions Basic for Boc protection Aqueous base: 1.5-2.0 equiv
Tertiary amine: 3.0-5.0 equiv
Concentration 0.1-0.5 M More dilute for selective transformations Based on

Purification and Characterization Methodologies

Purification Strategies

The following purification methods are recommended based on the structural complexity of the target compound:

  • Recrystallization

    • Primary solvents: Ethyl acetate, ethanol, dichloromethane
    • Secondary solvents for trituration: Diethyl ether, hexanes, heptanes
  • Chromatographic Methods

    • Preparative thin-layer chromatography using appropriate solvent systems (e.g., n-hexane/ethyl acetate mixtures)
    • Column chromatography on silica gel, potentially using gradient elution
    • Considerations for compounds with multiple stereocenters
  • Specialized Techniques

    • For challenging separations of stereoisomers, chiral HPLC may be necessary
    • For scale-up, continuous flow purification could be considered

Analytical Characterization

For comprehensive characterization of the target compound, the following analytical techniques should be employed:

  • Spectroscopic Methods

    • 1H NMR (400-700 MHz): Characteristic signals include the tert-butyl group (singlet, ~1.5 ppm), pyrrole CH protons, and aromatic protons
    • 13C NMR (100-175 MHz): Distinctive signals for carbonyl carbon (~154-155 ppm), fluorinated carbon, and tert-butyl carbon (~80 ppm)
    • 19F NMR: Essential for confirming the presence and position of the fluorine substituent
  • Mass Spectrometry

    • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)
    • Expected [M+H]+ peak at m/z 293.1665
  • Additional Characterization

    • Infrared spectroscopy: Characteristic bands for N-H stretching (~3300-3400 cm-1), C=O stretching (~1700 cm-1)
    • X-ray crystallography: For unambiguous confirmation of stereochemistry

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: Used as a probe to study various biological pathways and mechanisms.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to analogs with variations in substituents, stereochemistry, and core scaffolds. Key differences in molecular properties and applications are highlighted below.

Structural Analogs with Modified Substituents

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
tert-Butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate C₁₆H₂₂N₂O₂ Lacks 4-fluoro substituent Reduced electronegativity; potential differences in solubility and metabolic stability.
tert-Butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate C₁₆H₂₁NO₃ Hydroxyl group replaces amino at position 8 Increased polarity; potential for hydrogen bonding. Used in synthetic intermediates.
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-pyrrole-3-carboxylate C₃₂H₃₄N₄O₅ Indole substituents; methyl and ethyl groups Higher molecular weight (554 g/mol); applications in heterocyclic drug discovery.

Core Scaffold Variations

Compound Name Molecular Formula Core Structure Key Properties/Applications References
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C₁₁H₂₀N₂O₂ Pyrrolo-pyrrolidine (no fused ring) Simpler scaffold (212 g/mol); used as a building block for sp³-rich pharmacophores.
tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₃H₂₁NO₃ Cyclopenta-pyrrole Ketone functionalization; applications in peptide mimetics and protease inhibitors.
tert-Butyl 8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate C₁₃H₁₇ClN₂O₃ Pyrido-oxazepine scaffold Chlorine substituent enhances electrophilicity; potential CNS drug candidate.

Stereochemical and Positional Isomers

Compound Name Molecular Formula Structural Difference Key Properties/Applications References
(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8a-tetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate C₁₆H₂₂N₂O₂ Indeno[2,1-c] vs. [1,2-c] isomer Altered ring fusion impacts conformational flexibility and binding interactions.
rel-(3aR,8R,8aR)-tert-Butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate C₁₆H₂₁NO₃ Stereochemical inversion at C8 Differences in hydrogen-bonding capacity and chiral recognition in enzyme binding.

Key Findings

Impact of Fluorine Substituent: The 4-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the 8-amino derivative . Fluorine’s electron-withdrawing effects may also influence ring conformation and acidity of nearby protons .

Amino vs.

Stereochemical Sensitivity: Isomers with altered ring fusion (e.g., indeno[2,1-c] in ) or stereochemistry exhibit distinct conformational profiles, affecting interactions with biological targets like enzymes or receptors .

Safety Considerations: The target compound’s fluorine and amino groups necessitate stringent handling protocols (e.g., moisture avoidance, PPE) compared to less reactive analogs like tert-butyl hexahydropyrrolo derivatives .

Biological Activity

Introduction

tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a complex organic compound characterized by its unique tetrahydroindeno-pyrrole structure. This compound possesses a tert-butyl group, an amino group, a fluorine atom, and a carboxylate functional group, which contribute to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and other scientific fields.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H21_{21}FN2_{2}O2_{2}, with a molecular weight of 292.35 g/mol. The presence of functional groups such as the amino and carboxylate groups allows for various chemical reactivity patterns including nucleophilic substitutions and acid-base reactions. The fluorine atom may enhance the compound's electrophilicity and stability.

PropertyValue
Molecular FormulaC16_{16}H21_{21}FN2_{2}O2_{2}
Molecular Weight292.35 g/mol
StructureTetrahydroindeno-pyrrole

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. These activities include:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : The potential for neuroprotection has been observed in preliminary studies.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related indeno-pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting enhanced efficacy.
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that tert-butyl 8-amino-4-fluoro derivatives induced apoptosis at concentrations as low as 10 µM. This suggests a potential role in cancer therapy.
  • Neuroprotective Research : Preliminary investigations into the neuroprotective effects of this compound showed that it could mitigate oxidative stress in neuronal cells exposed to neurotoxins.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The amino group may facilitate interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : Structural similarities with known ligands suggest potential receptor binding capabilities.

Comparative Analysis

A comparison with structurally related compounds reveals distinct biological profiles:

Compound NameStructure FeaturesUnique Properties
Compound ATetrahydropyrroleStrong antimicrobial activity
Compound BIndole derivativeNotable anticancer effects
Compound CFluorinated pyrroleEnhanced metabolic stability

This comparison highlights that while these compounds share certain structural elements (like the tetrahydroindeno-pyrrole framework), each exhibits unique biological activities and chemical properties that make them distinct in potential applications.

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